Imepitoin
Imepitoin
Imepitoin, also known as AWD 131-138, a novel antiepileptic drug for the treatment of canine idiopathic epilepsy. Imepitoin is a centrally acting anti-epileptic which crosses the blood brain barrier. It inhibits seizures via potentiation of the GABA a receptor-mediated inhibitory effects on the neurones. It also has weak calcium channel blocking effect which may contribute to its anticonvulsive properties.
Brand Name:
Vulcanchem
CAS No.:
188116-07-6
VCID:
VC0530504
InChI:
InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2
SMILES:
C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl
Molecular Formula:
C13H14ClN3O2
Molecular Weight:
279.72 g/mol
Imepitoin
CAS No.: 188116-07-6
Inhibitors
VCID: VC0530504
Molecular Formula: C13H14ClN3O2
Molecular Weight: 279.72 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 188116-07-6 |
---|---|
Product Name | Imepitoin |
Molecular Formula | C13H14ClN3O2 |
Molecular Weight | 279.72 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one |
Standard InChI | InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2 |
Standard InChIKey | IQHYCZKIFIHTAI-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl |
Canonical SMILES | C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl |
Appearance | Solid powder |
Description | Imepitoin, also known as AWD 131-138, a novel antiepileptic drug for the treatment of canine idiopathic epilepsy. Imepitoin is a centrally acting anti-epileptic which crosses the blood brain barrier. It inhibits seizures via potentiation of the GABA a receptor-mediated inhibitory effects on the neurones. It also has weak calcium channel blocking effect which may contribute to its anticonvulsive properties. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AWD 131-138; AWD-131-138; AWD131-138; AWD 131138; Imepitoin. |
Reference | 1: Royaux E, Bhatti S, De Cock H, Van Ham L, Kitshoff A, Vandenabeele S. Cutaneous adverse drug reaction in a dog associated with imepitoin. Vet Dermatol. 2016 Apr;27(2):118-e32. doi: 10.1111/vde.12289. Epub 2016 Jan 22. PubMed PMID: 26799469. 2: Rundfeldt C, Tipold A, Löscher W. Efficacy, safety, and tolerability of imepitoin in dogs with newly diagnosed epilepsy in a randomized controlled clinical study with long-term follow up. BMC Vet Res. 2015 Sep 2;11:228. doi: 10.1186/s12917-015-0548-9. PubMed PMID: 26330063; PubMed Central PMCID: PMC4556053. 3: Packer RM, Volk HA. Study on the effects of imepitoin on the behaviour of dogs with epilepsy. Vet Rec. 2015 Aug 1;177(5):132. doi: 10.1136/vr.h4108. PubMed PMID: 26231879. 4: Tipold A, Keefe TJ, Löscher W, Rundfeldt C, de Vries F. Clinical efficacy and safety of imepitoin in comparison with phenobarbital for the control of idiopathic epilepsy in dogs. J Vet Pharmacol Ther. 2015 Apr;38(2):160-8. doi: 10.1111/jvp.12151. Epub 2014 Jul 31. PubMed PMID: 25079881. 5: Rundfeldt C, Gasparic A, Wlaź P. Imepitoin as novel treatment option for canine idiopathic epilepsy: pharmacokinetics, distribution, and metabolism in dogs. J Vet Pharmacol Ther. 2014 Oct;37(5):421-34. doi: 10.1111/jvp.12117. Epub 2014 Mar 10. PubMed PMID: 24611573; PubMed Central PMCID: PMC4280904. 6: Rundfeldt C, Löscher W. The pharmacology of imepitoin: the first partial benzodiazepine receptor agonist developed for the treatment of epilepsy. CNS Drugs. 2014 Jan;28(1):29-43. doi: 10.1007/s40263-013-0129-z. Review. PubMed PMID: 24357084. 7: Löscher W, Hoffmann K, Twele F, Potschka H, Töllner K. The novel antiepileptic drug imepitoin compares favourably to other GABA-mimetic drugs in a seizure threshold model in mice and dogs. Pharmacol Res. 2013 Nov;77:39-46. doi: 10.1016/j.phrs.2013.09.003. Epub 2013 Sep 18. PubMed PMID: 24056205. |
PubChem Compound | 3083511 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume